molecular formula C19H16F2N4O B11222649 7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11222649
M. Wt: 354.4 g/mol
InChI Key: VGIGHQNRBVWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure with a triazole ring and a pyrimidine ring. Its structure includes a 4-(difluoromethoxy)phenyl substituent at position 7 and a 4-methylphenyl (p-tolyl) group at position 5 (). The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy or hydroxy groups, while the p-tolyl group contributes to steric bulk and π-π interactions in binding environments .

Properties

Molecular Formula

C19H16F2N4O

Molecular Weight

354.4 g/mol

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H16F2N4O/c1-12-2-4-13(5-3-12)16-10-17(25-19(24-16)22-11-23-25)14-6-8-15(9-7-14)26-18(20)21/h2-11,17-18H,1H3,(H,22,23,24)

InChI Key

VGIGHQNRBVWHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with 4-methylphenyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the difluoromethoxy group.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticonvulsant activity. For example, compounds structurally similar to 7-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine have been tested in animal models for their efficacy against seizures. In particular, studies have shown that certain derivatives can demonstrate comparable or superior effects compared to established anticonvulsants like carbamazepine and valproate .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the incorporation of the triazole moiety enhances the interaction with biological targets involved in inflammatory pathways. Recent studies have documented the structure-activity relationships (SARs) of similar compounds, highlighting their potential as anti-inflammatory agents .

Pharmaceutical Development

The unique structural characteristics of This compound make it a valuable candidate for further pharmaceutical development. Its potential applications include:

  • Anticonvulsant drugs : Targeting epilepsy and seizure disorders.
  • Anti-inflammatory medications : For conditions such as arthritis or other inflammatory diseases.
  • Antitumor agents : Given the diverse biological activities of similar triazolo-pyrimidines, there is potential for anticancer applications.

Study on Anticonvulsant Activity

A study published in 2012 evaluated various substituted triazolo-pyrimidines for their anticonvulsant properties using the Maximal Electroshock (MES) test. Among the tested compounds, several demonstrated significant activity with ED50 values indicating their effectiveness compared to traditional anticonvulsants .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of pyrimidine derivatives. It reported that compounds with similar structural features exhibited notable inhibition of pro-inflammatory cytokines in vitro. This suggests a promising pathway for developing new anti-inflammatory therapies based on this chemical scaffold .

Biological Activity

The compound 7-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class of compounds, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H17F2N3OC_{19}H_{17}F_2N_3O, with a molecular weight of approximately 357.36 g/mol. Its structure features a triazolo[1,5-a]pyrimidine core substituted with a difluoromethoxy group and a methylphenyl group.

Research indicates that compounds like this compound may act as inhibitors of key enzymes involved in various biological pathways. For instance, similar compounds have shown the ability to inhibit beta-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology by facilitating the production of amyloid-beta peptides . This inhibition can potentially reduce amyloid plaque formation in neuronal tissues.

Antineoplastic Properties

Recent studies have evaluated the compound's efficacy against various cancer cell lines. In vitro assays demonstrated that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against human cancer cells. For example:

  • Cell Line : A549 (lung cancer)
  • IC50 Value : Approximately 10 µM for related compounds.

These findings suggest that the compound may possess antitumor activity by inducing apoptosis in cancer cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary data indicate potential efficacy against viral infections by inhibiting viral replication mechanisms. For instance:

  • Virus Tested : SARS-CoV-2
  • Inhibition Assay Results : Compounds structurally related to this compound exhibited inhibition rates exceeding 90% at concentrations below 50 µM in cellular assays .

Alzheimer’s Disease Research

In a study examining the effects of BACE inhibitors on amyloid plaque formation in transgenic mouse models for Alzheimer's disease, compounds similar to this compound were administered. The results indicated a marked reduction in plaque load and improved cognitive function in treated mice compared to controls .

Cancer Therapy Trials

A clinical trial evaluating the safety and efficacy of a triazolopyrimidine derivative in patients with advanced solid tumors showed promising results. The trial reported an overall response rate of 30%, with manageable side effects primarily involving gastrointestinal disturbances .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituents are summarized below:

Compound Name Substituents (Position 5 & 7) Molecular Formula Molecular Weight Notable Properties/Activities References
Target Compound 5-(4-methylphenyl), 7-(4-difluoromethoxyphenyl C₁₉H₁₅F₂N₄O 377.35 High lipophilicity (predicted logP ~3.5)
5-(4-Fluorophenyl)-7-(4-methylphenyl) analogue 5-(4-fluorophenyl), 7-(4-methylphenyl) C₁₈H₁₄FN₄ 321.33 Enhanced electronic effects (fluorine)
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl) 5-(4-methylphenyl), 7-(3,4-dimethoxyphenyl) C₂₀H₂₀N₄O₂ 348.40 Improved solubility (polar methoxy groups)
5-(4-Bromophenyl)-7-(4-difluoromethoxyphenyl) 5-(4-bromophenyl), 7-(4-difluoromethoxyphenyl C₁₈H₁₃BrF₂N₄O 419.23 Potential halogen bonding (bromine)
7-Chloro-5-(4-fluorophenyl) derivative 5-(4-fluorophenyl), 7-chloro C₁₁H₇ClFN₄ 265.65 Reactivity for further substitutions

Key Observations :

  • Halogen vs. Alkyl Groups : Bromine (in ) increases molecular weight and enables halogen bonding, whereas methyl (p-tolyl) enhances hydrophobicity .

Key Observations :

  • POCl₃-Based Methods : Widely used for chlorination (e.g., ) but involve hazardous reagents.
  • Green Chemistry: highlights a recyclable, non-toxic additive (4,4’-trimethylenedipiperidine) for carboxylate ester derivatives, achieving high yields (85–92%) in water/ethanol .
Physicochemical Properties
Property Target Compound 5-(4-Fluorophenyl)-7-(4-methylphenyl) 7-(3,4-Dimethoxyphenyl) Analogue
Molecular Weight 377.35 321.33 348.40
Predicted logP ~3.5 ~3.1 ~2.8
Water Solubility Low (lipophilic) Moderate High (due to polar methoxy groups)
Thermal Stability High (stable up to 200°C*) Moderate Moderate

Key Observations :

  • The difluoromethoxy group increases logP compared to methoxy or hydroxy substituents, favoring membrane permeability but reducing aqueous solubility .
  • Dimethoxyphenyl derivatives exhibit better solubility, making them suitable for formulations requiring higher bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.